1-Feniletanoltiol

Descripción general

Descripción

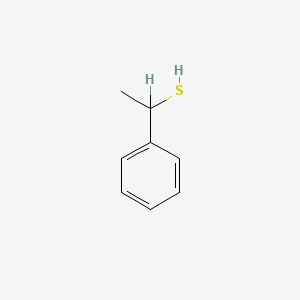

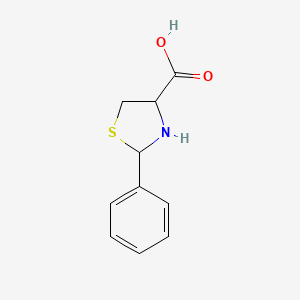

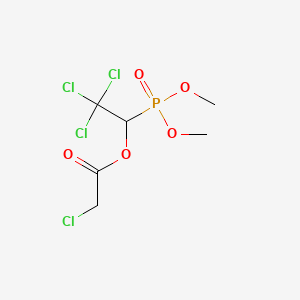

1-Phenylethanethiol is an organic compound with the chemical formula C8H10S. It is also known as phenethyl mercaptan and is an important compound in the field of organic chemistry. This compound is used in various scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Síntesis orgánica: Fuente del grupo funcional tiol

1-Feniletanoltiol: se usa ampliamente como fuente del grupo funcional tiol en la síntesis orgánica. A menudo se introduce mediante S-alquilación para producir varios éteres de bencilo alquílicos . Esta aplicación es crucial para crear moléculas con propiedades específicas para productos farmacéuticos, agroquímicos y ciencia de materiales.

Síntesis de N-bencilacetámidos

En la reacción de Ritter, que es catalizada por ácidos, This compound sirve como reactivo clave para sintetizar N-bencilacetámidos . Estos compuestos tienen implicaciones significativas en la química medicinal, particularmente en el desarrollo de nuevos agentes terapéuticos.

Derivados de isocromano fusionados con fulereno

Este compuesto es un precursor en la síntesis de derivados de isocromano fusionados con fulereno, logrados mediante ciclización dirigida por hidroxilo catalizada por paladio . Estos derivados son de interés en el estudio de la electrónica orgánica y la fotónica debido a sus propiedades electrónicas únicas.

Síntesis de Friedlander de quinolinas

This compound: está involucrado en la síntesis de Friedlander de quinolinas, donde reacciona con derivados de alcohol 2-aminobencílico para producir las quinonas correspondientes . Las quinolinas son compuestos heterocíclicos importantes con aplicaciones en medicamentos antimaláricos y anticancerígenos.

Síntesis multicomponente regioselectiva de pirimidinas

El compuesto juega un papel en la síntesis multicomponente regioselectiva, catalizada por iridio, de pirimidinas . Las pirimidinas son estructuras esenciales en los ácidos nucleicos y también son componentes clave en varios productos farmacéuticos.

Seguridad y manejo químico

This compound: se clasifica en ciertas categorías de peligro y requiere un manejo y almacenamiento cuidadosos. Es sensible al aire y debe almacenarse lejos de agentes oxidantes fuertes y en un lugar bien ventilado . El conocimiento de su seguridad química es esencial para los investigadores que manejan este compuesto en el laboratorio.

Direcciones Futuras

: Fischer A, Grab W, Schieberle P. Characterisation of the most odour-active compounds in a peel oil extract from Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.). European Food Research and Technology, 227(3), 735-744. DOI: 10.1007/s00217-007-0781-y : Kugler E, Kováts E (1963) Helv Chim Acta 166:1480–1513 : Ziegler E (1971) Flavour Ind 2:647–653 : Wilson CW, Shaw PE (1981) J Agric Food Chem 29:494–496 : Mazza G (1987) Sci Aliments 7:459–479 : Boelens MH, Seville Spain, Jimenez R. The chemical composition of some Mediterranean citrus oils. Journal of Essential Oil Research, 4(4), 151-159. DOI: 10.1080/10412905.1989.9697755

Mecanismo De Acción

Target of Action

1-Phenylethanethiol is a chemical compound with the molecular formula C8H10S The primary targets of 1-Phenylethanethiol are not well-documented in the literature

Mode of Action

It has been found to exhibit an intense sulphurous, resinous smell at a very low odour threshold

Biochemical Pathways

It is known that monoterpenoids, a class of compounds that includes 1-Phenylethanethiol, are synthesized by members of the tps-g and tps-b subclades of terpene synthases . .

Result of Action

It has been found to be responsible for the odour impression detected in certain extracts due to its intense sulphurous, resinous smell . .

Propiedades

IUPAC Name |

1-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863734 | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; Meat-like, pungent odour | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.021 | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

6263-65-6, 33877-11-1 | |

| Record name | 1-Phenylethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, alpha-methyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, α-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EE7Q6MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-1-Phenylethylmercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: 1-Phenylethanethiol is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was 1-phenylethanethiol identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint 1-phenylethanethiol's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where 1-phenylethanethiol influences aroma profiles?

A: Yes, 1-phenylethanethiol has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of 1-phenylethanethiol?

A: One study investigated the oxidation of 1-phenylethanethiol compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that 1-phenylethanethiol exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![But-2-enedioic acid;1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione](/img/structure/B1218292.png)

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)